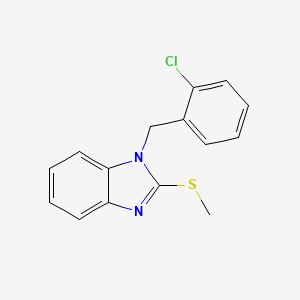
benzyl (2-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-2-oxoethyl)carbamate is a synthetic organic compound that falls under the carbamate class. This compound integrates a benzyl group, a dioxo-dihydroquinazoline nucleus, and a piperidinyl-oxoethyl moiety, which endow it with distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-2-oxoethyl)carbamate involves several key steps. Typically, the initial stage includes the formation of the 2,4-dioxo-1,2-dihydroquinazoline core through the cyclization of appropriate precursors. Following this, the introduction of the piperidinyl group is achieved via amination or nucleophilic substitution reactions. The final step involves the attachment of the benzyl group through a condensation reaction with the corresponding benzyl chloroformate under controlled conditions to yield the desired carbamate.
Industrial Production Methods
Industrial production may employ batch or continuous flow processes, using optimized reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction rates and facilitate the isolation of pure product. Safety protocols are strictly followed due to the potential toxicity and reactivity of intermediates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, potentially modifying the piperidinyl or quinazoline units.
Reduction: : Reduction reactions might affect the carbonyl groups, leading to alcohol or amine derivatives.
Substitution: : The benzyl and carbamate groups can participate in nucleophilic substitution reactions under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Base or acid catalysis, depending on the leaving group involved.
Major Products
Oxidation: : Quinazoline N-oxide derivatives.
Reduction: : Reduced piperidinyl or quinazoline alcohol/amine derivatives.
Substitution: : Derivatives with modified benzyl or carbamate moieties.
Scientific Research Applications
Chemistry
Synthetic Chemistry: : Used as a building block for more complex molecules.
Catalysis: : Potentially serves as a ligand or catalyst in organic reactions.
Biology
Pharmacology: : Explored for its potential therapeutic effects in treating neurological or inflammatory disorders.
Medicine
Drug Development: : Investigated for its binding affinity to biological targets, aiming for novel therapeutic agents.
Industry
Material Science: : Used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl (2-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-2-oxoethyl)carbamate primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. It may also interact with receptor sites, influencing signal transduction pathways and exerting biological effects.
Comparison with Similar Compounds
Benzyl (2-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-2-oxoethyl)carbamate can be compared with other carbamates and quinazoline derivatives. Similar compounds include:
Quinazoline-based carbamates: : These share the quinazoline core but differ in substituents, affecting their activity and selectivity.
Piperidinyl-carbamates: : Variations in the piperidinyl group can lead to different biological activities.
Benzyl-carbamates: : The nature of the benzyl substituent plays a crucial role in determining the compound's properties.
This compound's uniqueness lies in the specific arrangement and interactions of its functional groups, which impart distinct chemical and biological properties.
What else do you need to dive deeper into?
Properties
IUPAC Name |
benzyl N-[2-[4-(2,4-dioxo-1H-quinazolin-3-yl)piperidin-1-yl]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c28-20(14-24-23(31)32-15-16-6-2-1-3-7-16)26-12-10-17(11-13-26)27-21(29)18-8-4-5-9-19(18)25-22(27)30/h1-9,17H,10-15H2,(H,24,31)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZLSBFTTSXKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)CNC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2684238.png)

![2-(4-chlorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2684240.png)


![2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2684244.png)
![3-{[1-(2-Bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2684245.png)


![4-nitro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzamide](/img/structure/B2684250.png)
![6-Cyclopentyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2684251.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2684253.png)

